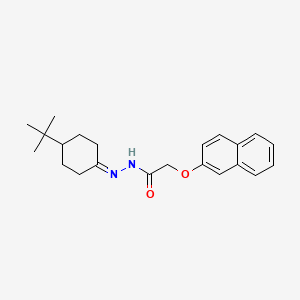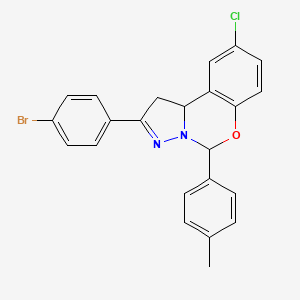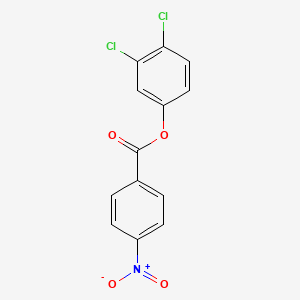![molecular formula C26H25N5O4S B11990325 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990325.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(3-metoxi fenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(3-metoxi fenil)metilideno]acetohidrazida típicamente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Anillo Triazol: El paso inicial involucra la ciclación de derivados de hidrazina apropiados con isotiocianatos de fenil sustituidos para formar el anillo triazol.
Introducción del Grupo Sulfanyl: El intermedio de triazol luego se hace reaccionar con un compuesto de tiol adecuado para introducir el grupo sulfanyl.
Reacción de Condensación: El paso final involucra la condensación del intermedio de sulfanyl-triazol con un aldehído o cetona para formar el derivado de acetohidrazida deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o al grupo carbonilo, lo que resulta en varios derivados reducidos.
Sustitución: Los grupos metoxi y fenil pueden participar en reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Halógenos, agentes alquilantes.
Productos Principales
Productos de Oxidación: Sulfoxidos, sulfonas.
Productos de Reducción: Derivados de triazol reducidos, alcoholes.
Productos de Sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede usar como ligando en reacciones catalizadas por metales debido a sus grupos triazol y sulfanyl.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas más complejas.
Biología
Actividad Antimicrobiana: Exhibe propiedades antimicrobianas potenciales contra diversas cepas bacterianas y fúngicas.
Inhibición de Enzimas: Actúa como inhibidor para ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Actividad Anticancerígena: Muestra promesa en la inhibición del crecimiento de células cancerosas in vitro.
Antiinflamatorio: Se están explorando las posibles propiedades antiinflamatorias.
Industria
Ciencia de Materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El compuesto ejerce sus efectos a través de varios mecanismos, dependiendo de la aplicación:
Inhibición de Enzimas: Se une al sitio activo de las enzimas, bloqueando su actividad.
Vías Celulares: Interfiere con las vías de señalización celular, lo que lleva a la apoptosis en las células cancerosas.
Acción Antimicrobiana: Disrupción de la membrana celular de los microbios, lo que lleva a la muerte celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(3-etoxi fenil)metilideno]acetohidrazida
- 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(4-metoxi fenil)metilideno]acetohidrazida
Unicidad
Características Estructurales: La presencia de ambos grupos metoxi y sulfanyl en la misma molécula proporciona reactividad y actividad biológica únicas.
Actividad Biológica: Exhibe un espectro más amplio de actividades biológicas en comparación con compuestos similares, lo que lo convierte en un candidato versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C26H25N5O4S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-33-21-11-7-8-18(14-21)16-27-28-24(32)17-36-26-30-29-25(31(26)20-9-5-4-6-10-20)19-12-13-22(34-2)23(15-19)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
Clave InChI |
GKTSZNWDHJRQRI-JVWAILMASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[(4-fluorophenyl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B11990259.png)


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)
![4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11990281.png)

![2,5-Bis(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990291.png)
![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)

![[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11990318.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-(methylthio)butanoate](/img/structure/B11990321.png)
![9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990324.png)
